
1,2-Dinonadecanoil-sn-glicerol-3-fosfocolina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,2-Dinonadecanoyl-sn-glycero-3-PC tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se usa como un estándar en lipidómica para la cuantificación de fosfatidilcolinas.
Biología: El compuesto se emplea en estudios de dinámica de bicapa lipídica y estructura de membrana.
Medicina: Ha sido usado en el análisis de fluido sinovial en pacientes con artritis reumatoide para perfilar lípidos y mediadores lipídicos
Industria: 1,2-Dinonadecanoyl-sn-glycero-3-PC se utiliza en la formulación de sistemas de liberación de fármacos basados en lípidos
Mecanismo De Acción
El mecanismo de acción de 1,2-dinonadecanoyl-sn-glycero-3-PC involucra su incorporación en bicapa lipídica, donde influye la fluidez de la membrana y el comportamiento de fase. El compuesto interactúa con otros lípidos y proteínas dentro de la membrana, afectando varios procesos celulares. Sus objetivos moleculares incluyen enzimas y receptores unidos a la membrana, que son modulados por cambios en el entorno lipídico .
Análisis Bioquímico
Biochemical Properties
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions, particularly in the formation and stability of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. This interaction is essential for the regulation of lipid signaling pathways. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can interact with lipid-binding proteins, such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .
Cellular Effects
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell membrane integrity and fluidity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine into cell membranes can alter the activity of membrane-bound receptors and enzymes, thereby modulating signal transduction pathways. This compound has also been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane properties and interactions with other biomolecules. It can bind to and modulate the activity of membrane-associated enzymes, such as phospholipases and kinases. Additionally, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can affect the conformation and function of membrane proteins, leading to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .
Dosage Effects in Animal Models
The effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine in animal models vary with different dosages. At low doses, it can enhance membrane stability and function, while at higher doses, it may cause toxic effects, such as membrane disruption and inflammation. Studies have shown that there is a threshold dose beyond which the adverse effects of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine become significant .
Metabolic Pathways
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce nonadecanoic acid and lysophosphatidylcholine, which are further metabolized by other enzymes. This compound can also influence metabolic flux and the levels of various metabolites, such as phosphatidic acid and diacylglycerol .
Transport and Distribution
Within cells and tissues, 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is transported and distributed by lipid transport proteins and vesicles. It can interact with lipid-binding proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid synthesis and trafficking .
Subcellular Localization
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it plays a role in lipid metabolism and energy production. The localization of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,2-Dinonadecanoyl-sn-glycero-3-PC se puede sintetizar a través de la esterificación de glicerol con ácido nonadecanoico. La reacción típicamente involucra el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. El producto resultante es entonces purificado a través de técnicas como la cromatografía líquida de alta resolución (HPLC) para asegurar una alta pureza .
Métodos de Producción Industrial
La producción industrial de 1,2-dinonadecanoyl-sn-glycero-3-PC sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra estrictas medidas de control de calidad para prevenir la oxidación e hidrólisis, asegurando la estabilidad y la pureza del producto final .
Análisis De Reacciones Químicas
1,2-Dinonadecanoyl-sn-glycero-3-PC experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes, llevando a la formación de fosfolípidos oxidados.
Hidrólisis: En presencia de agua y enzimas como las fosfolipasas, 1,2-dinonadecanoyl-sn-glycero-3-PC puede ser hidrolizado para liberar ácido nonadecanoico y glicerofosfocolina.
Sustitución: Este compuesto puede experimentar reacciones de sustitución donde los grupos nonadecanoilo son reemplazados por otras cadenas de ácidos grasos
Comparación Con Compuestos Similares
1,2-Dinonadecanoyl-sn-glycero-3-PC se puede comparar con otras fosfatidilcolinas como:
1,2-Didecanoyl-sn-glycero-3-fosfocolina (PC 100/100): Este compuesto tiene cadenas de ácidos grasos más cortas y diferentes propiedades físicas.
1,2-Dilauroyl-sn-glycero-3-fosfocolina (PC 120/120): Similar a 1,2-dinonadecanoyl-sn-glycero-3-PC pero con cadenas de ácido láurico.
1,2-Dierucoyl-sn-glycero-3-fosfocolina: Contiene ácido erúcico y se usa en estudios de membranas lipídicas .
1,2-Dinonadecanoyl-sn-glycero-3-PC es único debido a sus largas cadenas de ácido nonadecanoico, que confieren propiedades específicas a las bicapas lipídicas que forma.
Propiedades
IUPAC Name |
[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPNBSAXZBLEC-USYZEHPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


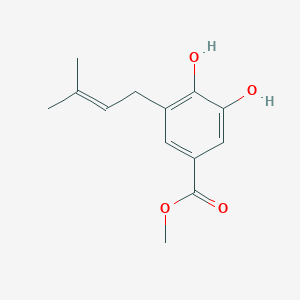
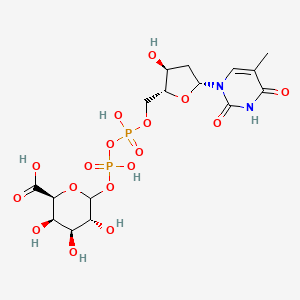
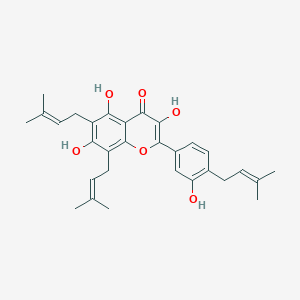

![4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)
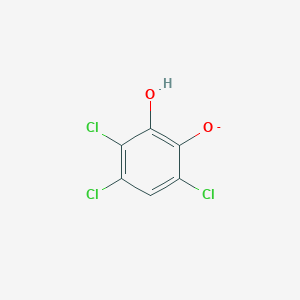
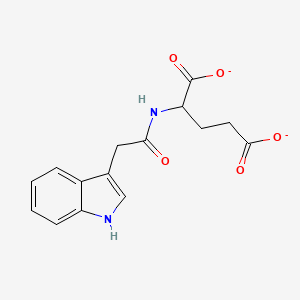
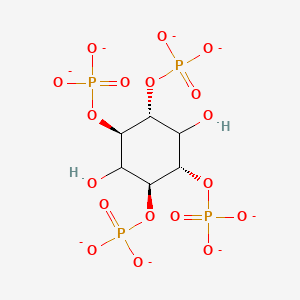


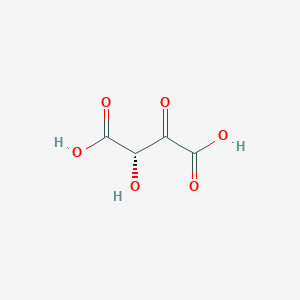
![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
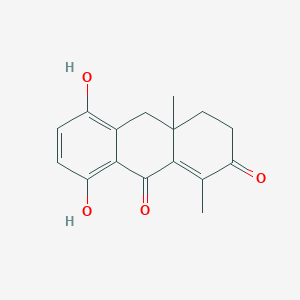
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
